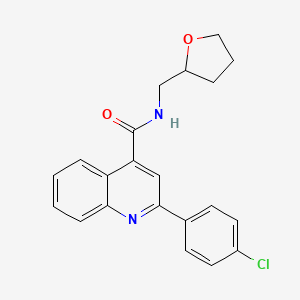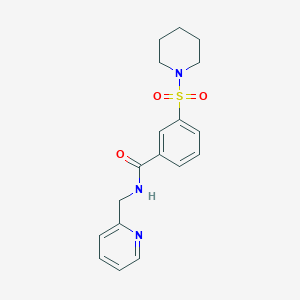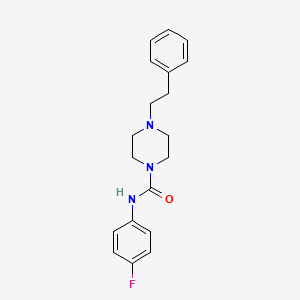
2-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of quinoline derivatives often involves cyclization reactions, intermolecular couplings, and substitutions. For instance, an efficient one-pot synthesis approach for 2-chloro-3-substituted quinolines developed by Liu et al. (2009) highlights a method that could potentially be adapted for the synthesis of the target compound by modifying the starting materials to include the appropriate chlorophenyl and furanylmethyl groups (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using techniques such as DFT calculations, NMR, and X-ray crystallography. For example, Polo-Cuadrado et al. (2021) provided an in-depth structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, revealing insights into the molecular geometry and electronic structure that could be relevant for understanding the structural nuances of our target compound (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the study by Lindahl et al. (2006) on the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to form furo[3,2-c]quinolin-4(5H)-one demonstrates the potential reactivity pathways that might be relevant for modifying or synthesizing the target compound (Lindahl et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific functional groups and molecular architecture. Zeyada et al. (2016) explored the structural and optical properties of certain quinoline derivatives, providing insights into how the molecular structure affects these properties (Zeyada et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of quinoline derivatives in various environments. The synthesis and study of related quinoline compounds offer insights into these properties, as seen in the work by Geies et al. (1998), where the antimicrobial activities of pyrrolylthieno[2,3-b]-quinoline derivatives were investigated, showcasing the biological relevance of quinoline structures (Geies et al., 1998).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)24-20)21(25)23-13-16-4-3-11-26-16/h1-2,5-10,12,16H,3-4,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTYSXRVOXELHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![2-(5-bromo-2-hydroxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5227320.png)
![3-(4-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227322.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide](/img/structure/B5227333.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B5227346.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)
